

## Commercial Suppliers and Availability of Cabazitaxel-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Cabazitaxel-d9**, a deuterated internal standard crucial for the accurate quantification of the chemotherapeutic agent Cabazitaxel. This document outlines key technical data from various suppliers, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of the signaling pathways influenced by Cabazitaxel.

## **Commercial Availability and Specifications**

**Cabazitaxel-d9** is available from several commercial suppliers as a high-purity analytical standard. It is primarily intended for use as an internal standard in bioanalytical methods to ensure the accuracy and precision of Cabazitaxel quantification in biological matrices.[1][2] Below is a summary of the technical data provided by prominent suppliers.



| Supplier           | Catalog<br>Number | CAS<br>Number    | Molecular<br>Formula | Formula<br>Weight (<br>g/mol ) | Purity        |
|--------------------|-------------------|------------------|----------------------|--------------------------------|---------------|
| Cayman<br>Chemical | 28488             | 1383572-19-<br>7 | C45H48D9NO1          | 845.0                          | ≥99%          |
| Artis<br>Standards | ISD0426           | 1383572-19-<br>7 | Not Specified        | Not Specified                  | Not Specified |
| MedChemEx press    | HY-15459S         | 1383572-19-<br>7 | C45H48D9NO1          | 845                            | >98%          |
| Simson<br>Pharma   | C690027           | 1383572-19-<br>7 | C45H48D9NO1          | 845.00                         | Not Specified |
| Biosynth           | IFC57219          | 1383572-19-<br>7 | C45H48D9NO1          | 845                            | Not Specified |
| Veeprho            | Not Specified     | 1383572-19-<br>7 | C45H48D9NO1          | Not Specified                  | Not Specified |

# Experimental Protocol: Quantification of Cabazitaxel in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantitative determination of Cabazitaxel in human plasma using **Cabazitaxel-d9** as an internal standard.[3]

### **Materials and Reagents**

- Cabazitaxel analytical standard
- Cabazitaxel-d9 internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium hydroxide (4%)



- · n-Butyl chloride
- Human plasma (lithium heparinized)
- Reversed-phase C18 column

#### **Preparation of Stock and Working Solutions**

- Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabazitaxel in methanol.
- Cabazitaxel-d9 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve
   Cabazitaxel-d9 in methanol.
- Working Solutions: Prepare serial dilutions of the Cabazitaxel stock solution in 50% methanol to create calibration standards. Prepare a working solution of Cabazitaxel-d9 in 50% methanol.

### **Sample Preparation (Liquid-Liquid Extraction)**

- To 100 μL of human plasma, add 20 μL of 4% ammonium hydroxide.
- Add a known amount of Cabazitaxel-d9 internal standard working solution.
- Add 100 μL of acetonitrile and 1 mL of n-butyl chloride.
- Vortex mix for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### **LC-MS/MS Conditions**

• Chromatographic Column: Reversed-phase C18



Mobile Phase: Gradient of acetonitrile and water

Flow Rate: 0.20 mL/min

Injection Volume: 10 μL

Mass Spectrometer: Triple quadrupole

Ionization Mode: Positive electrospray ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Cabazitaxel: m/z 836 > 555[3]

Cabazitaxel-d9: m/z 842 > 561[3]

#### **Method Validation Parameters**

The analytical method should be validated according to ICH guidelines, evaluating specificity, accuracy, precision, linearity, range, and robustness.[4][5]

Caption: Experimental workflow for Cabazitaxel quantification.

## **Signaling Pathways of Cabazitaxel**

Cabazitaxel, a second-generation taxane, exerts its anticancer effects primarily by disrupting microtubule dynamics, which are essential for cell division.[6] Additionally, it has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

#### Microtubule Stabilization

Cabazitaxel binds to β-tubulin, a subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

### PI3K/AKT and p53 Signaling Pathways

Recent studies have indicated that Cabazitaxel can also influence cellular signaling pathways. It has been shown to suppress the PI3K/AKT pathway, which is a critical regulator of cell



### Foundational & Exploratory

Check Availability & Pricing

growth, proliferation, and survival.[1] By inhibiting this pathway, Cabazitaxel can further contribute to the induction of apoptosis in cancer cells. Furthermore, transcriptome analysis has revealed that Cabazitaxel treatment can lead to the upregulation of genes involved in the p53 signaling pathway, a key tumor suppressor pathway.[7]





Click to download full resolution via product page

Caption: Cabazitaxel's mechanism of action.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cabazitaxel suppresses the proliferation and promotes the apoptosis and radiosensitivity
  of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pure.eur.nl [pure.eur.nl]
- 4. ijariie.com [ijariie.com]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cabazitaxel suppresses colorectal cancer cell growth via enhancing the p53 antitumor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Availability of Cabazitaxel-d9: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608780#commercial-suppliers-and-availability-of-cabazitaxel-d9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com